7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Privileged Scaffold in Targeted Kinase Inhibitor Design
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Privileged Scaffold in Targeted Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1) has emerged as a critical building block in the synthesis of highly selective oncology and immunology therapeutics[1]. By mimicking the endogenous adenine ring of ATP, the pyrrolo[2,3-d]pyrimidine core anchors the molecule within the kinase hinge region[2]. The strategic incorporation of an N7-methyl group and a C5-carbaldehyde moiety transforms this basic bioisostere into a versatile, metabolically stable platform for exploring deep hydrophobic pockets and solvent-exposed channels in kinases such as JAK, RET, and Src[3][4].
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of this intermediate is essential for predicting its behavior in downstream synthetic steps and biological environments.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde |
| CAS Number | 1501213-61-1 |
| Molecular Formula | C8H7N3O |
| Molecular Weight | 161.16 g/mol |
| SMILES | Cn1cc(C=O)c2cncnc12 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (N1, N3, C=O) |
Table 2: Comparative Structural Logic (Adenine vs. Scaffold)
| Feature | Adenine (Endogenous) | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | Impact on Kinase Inhibitor Design |
| Hinge Binding | N1, N3 | N1, N3 | Maintains critical bidentate hydrogen bonds with the kinase hinge region (e.g., Glu/Met backbone)[2]. |
| N7 Position | Unsubstituted (H-bond donor) | Methylated | Eliminates H-bond donor capacity, increasing metabolic stability and locking the conformation[5]. |
| C5 Position | Unsubstituted | Carbaldehyde (Formyl) | Provides an electrophilic handle for extending the molecule into the DFG-out or solvent pocket[3]. |
Mechanistic Rationale: The Bioisosteric Advantage
As an Application Scientist, it is vital to understand why this specific substitution pattern is chosen over the unsubstituted parent heterocycle.
The Adenine Mimicry: The nitrogen atoms at positions N1 and N3 of the pyrimidine ring are perfectly positioned to accept hydrogen bonds from the backbone amides of the kinase hinge region (e.g., Glu475 and Met477 in BTK, or corresponding residues in JAK/RET)[2]. This bidentate interaction is the universal anchor for ATP-competitive inhibitors.
The N7-Methyl Lock: In an unsubstituted pyrrolo[2,3-d]pyrimidine, the N7 nitrogen acts as a hydrogen bond donor. While this can occasionally interact with specific kinase residues, it often leads to off-target promiscuity and metabolic vulnerabilities (e.g., N-glucuronidation). Methylating the N7 position eliminates this donor capacity, locking the molecule into a specific binding conformation and significantly enhancing its metabolic half-life[2][5].
The C5-Carbaldehyde Electrophile: The formyl group at the C5 position is the synthetic key to this molecule's utility. The C5 vector points directly toward the solvent-exposed channel or the DFG-motif pocket of the kinase active site. The aldehyde serves as a highly reactive electrophile, allowing medicinal chemists to rapidly generate libraries of 5-substituted derivatives via reductive amination, Wittig olefination, or Knoevenagel condensations[3].
Fig 1. Structural logic and binding causality of the 7-methyl-pyrrolo[2,3-d]pyrimidine scaffold.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the carbaldehyde intermediate and its subsequent functionalization. These methodologies are designed as self-validating systems, where the causality of each reagent choice is explicitly defined.
Protocol 1: Synthesis via Halogen-Metal Exchange and Formylation
Objective: Conversion of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine to 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde[4]. Causality & Logic: While direct Vilsmeier-Haack formylation is possible for electron-rich pyrroles, the electron-withdrawing nature of the fused pyrimidine ring can lower yields. A directed lithiation of the 5-bromo precursor ensures rapid, regioselective carbon-carbon bond formation.
Step-by-Step Methodology:
-
Preparation: Suspend 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict nitrogen atmosphere. Rationale: Anhydrous conditions prevent the premature quenching of the highly reactive organolithium intermediate by ambient moisture.
-
Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq). Rationale: The cryogenic temperature (-78 °C) is critical to suppress unwanted halogen-dance rearrangements and prevent nucleophilic attack by n-BuLi on the electrophilic pyrimidine core.
-
Electrophilic Quench: After 1 hour of stirring at -78 °C, add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq) dropwise. Rationale: DMF acts as the formylating agent. The organolithium species attacks the carbonyl carbon of DMF, forming a stable tetrahedral hemiaminal intermediate that survives until aqueous workup.
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Workup & Isolation: Allow the reaction to warm to 0 °C, then quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure aldehyde.
Protocol 2: Downstream Functionalization via Reductive Amination
Objective: Coupling the 5-carbaldehyde with primary or secondary amines to build the solvent-channel binding moiety of a kinase inhibitor[3].
Step-by-Step Methodology:
-
Imine Formation: Dissolve 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq) and the target amine (1.2 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq). Rationale: Mild acid catalysis accelerates the formation of the intermediate iminium ion by protonating the carbonyl oxygen, without degrading the acid-sensitive heterocyclic core.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. Rationale: NaBH(OAc)₃ is chosen over standard NaBH₄ because its electron-withdrawing acetate groups make it a milder, more selective reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted starting aldehyde, thereby minimizing primary alcohol byproducts.
-
Isolation: Stir the reaction for 12 hours. Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via reverse-phase HPLC to obtain the final 5-aminomethyl derivative.
Fig 2. Synthetic workflow from brominated precursor to functionalized kinase inhibitor.
Applications in Drug Discovery
The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde scaffold is not just a theoretical construct; it is actively deployed in the synthesis of clinical candidates across multiple therapeutic areas.
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Targeted Oncology (RET & Src Kinases): Rearranged during Transfection (RET) kinase and pp60(c-Src) tyrosine kinase are major drivers in various solid tumors. Derivatives synthesized from this 5-carbaldehyde intermediate have shown potent inhibitory activity against these targets. By extending functional groups from the C5 position, researchers can specifically target drug-resistant mutant conformations of RET and Src[3][4].
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Immunology (JAK Inhibitors): The Janus Kinase (JAK) family is central to cytokine signaling. The pyrrolo[2,3-d]pyrimidine core is the foundational scaffold for several FDA-approved JAK inhibitors. The 7-methyl-5-carbaldehyde building block allows for the rapid exploration of novel JAK1/JAK2 selective inhibitors by modifying the C5 vector to interact with specific non-conserved residues in the JAK active site[2].
References
-
MolPort. "7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | 1501213-61-1". MolPort Chemical Database. Available at: [Link]
- Loxo Oncology, Inc. "Substituted pyrrolo[2,3-d]pyrimidines compounds as ret kinase inhibitors". WIPO Patent WO2019143977A1.
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Olgen, S., et al. "Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors". Archiv der Pharmazie (Weinheim), 2008. Available at: [Link]
Sources
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- 3. Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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